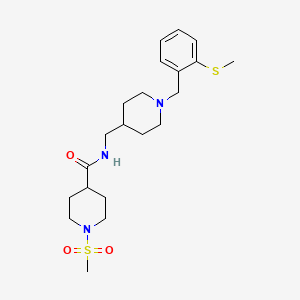

1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3S2/c1-28-20-6-4-3-5-19(20)16-23-11-7-17(8-12-23)15-22-21(25)18-9-13-24(14-10-18)29(2,26)27/h3-6,17-18H,7-16H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSELLOGFJFNLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide typically involves multi-step processes. These steps include:

Formation of Piperidine Backbone: : The base structure is built using substituted piperidine derivatives.

Addition of Sulfonyl Group: : A methylsulfonyl group is introduced via sulfonylation, typically using reagents such as methanesulfonyl chloride under basic conditions.

N-Alkylation: : The piperidine nitrogen is alkylated with 2-(methylthio)benzyl bromide, utilizing strong bases like sodium hydride to facilitate nucleophilic substitution.

Carboxamide Formation: : The piperidine-4-carboxylic acid is converted to the carboxamide derivative using reagents like carbonyldiimidazole or via direct amidation.

Industrial Production Methods

Industrial-scale production may involve optimized steps for higher yield and purity, often utilizing continuous flow processes and specialized catalysts to streamline reactions. Industrial methods focus on cost-efficiency and scalability, with process intensification methods to reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide can undergo various reactions:

Oxidation: : It is susceptible to oxidation at the methylthio group, forming sulfoxide or sulfone derivatives.

Reduction: : The carbonyl group in the carboxamide can be reduced to the corresponding amine under hydrogenation conditions.

Substitution: : Halogenation of the benzyl group can introduce functional groups like fluorine or chlorine.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, mCPBA (meta-chloroperbenzoic acid).

Reduction Reagents: : Lithium aluminum hydride (LAH), catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution Reagents: : Halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).

Major Products

Oxidation: : Sulfoxides and sulfones.

Reduction: : Secondary amines.

Substitution: : Halogenated benzyl derivatives.

Scientific Research Applications

Chemistry

Intermediate: : Used as an intermediate in organic synthesis for the production of more complex molecules.

Reactivity Studies: : Employed in studies exploring novel reaction mechanisms and synthetic routes.

Biology

Pharmacological Studies: : Investigated for its biological activity, particularly in receptor-binding studies and as a ligand in biochemical assays.

Medicine

Drug Development: : Potential lead compound for developing therapeutic agents, especially in fields targeting specific molecular pathways.

Industry

Material Science: : Utilized in the synthesis of polymers and advanced materials with unique properties.

Catalysis: : Acts as a ligand in catalytic systems for facilitating organic transformations.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide involves:

Molecular Targets: : It interacts with specific proteins or enzymes, modulating their activity.

Pathways: : It can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Compared to other similar compounds:

1-(methylsulfonyl)-4-piperidinyl compounds: : Its unique benzyl substituent enhances its binding affinity to certain molecular targets.

Piperidine-4-carboxamides: : Its methylthio and methylsulfonyl groups provide distinctive reactivity profiles.

List of Similar Compounds

1-(methylsulfonyl)-N-(phenylmethyl)piperidine-4-carboxamide

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)piperidine-4-carboxamide

1-(methylsulfonyl)-N-(1-(2-chlorobenzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide

Biological Activity

The compound 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine core, which is often associated with a variety of biological activities, including anti-cancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines.

- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Regulation of Ferroptosis : Preliminary studies suggest that it may influence ferroptosis, a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) accumulation.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cell Proliferation Assays : The compound showed significant inhibition of proliferation in human cancer cell lines, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | Apoptosis induction |

| HepG2 (Liver) | 3.8 | Ferroptosis modulation |

| A549 (Lung) | 4.5 | ROS accumulation |

- Migration Assays : Scratch assays indicated that the compound significantly reduced migration in metastatic cancer cell lines, suggesting potential anti-metastatic properties.

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with key proteins involved in cancer progression:

- Target Proteins : The compound was found to bind effectively to proteins such as NRF2 and GPX4, which are critical in regulating oxidative stress and cellular survival pathways.

Case Study 1: Breast Cancer Treatment

A recent study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results showed:

- Inhibition of Growth : The compound inhibited growth by approximately 70% at a concentration of 5 µM over 48 hours.

- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax).

Case Study 2: Liver Cancer Model

In a liver cancer model using HepG2 cells:

- Ferroptosis Induction : Treatment with the compound resulted in increased lipid peroxidation and elevated levels of malondialdehyde (MDA), confirming ferroptosis as a mechanism of action.

Q & A

Q. What are the established synthetic routes for this compound, and what are the key intermediates?

The synthesis typically involves multi-step reactions, starting with the preparation of piperidine intermediates. For example, a benzyl-substituted piperidine derivative (e.g., 1-benzyl-4-phenylamino-4-piperidinecarboxamide) is synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Cooling reactions in ice baths with concentrated sulfuric acid to control exothermic processes .

- Stirring for extended durations (18–24 hours) to ensure completion of cyclization or amidation .

- Purification via solvent extraction (e.g., chloroform) and column chromatography . Intermediates such as methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate are critical for introducing the methylsulfonyl and methylthio moieties .

Q. How is the compound characterized post-synthesis to confirm its structure?

Characterization relies on:

- 1H/13C NMR : To verify proton environments and carbon frameworks, particularly distinguishing between piperidine ring conformers and substituent positions .

- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- Elemental analysis : Confirms molecular formulas (e.g., C19H23N3O for a related intermediate) .

- Melting point determination : Validates purity (e.g., 186–188°C for a benzyl-piperidine intermediate) .

Advanced Research Questions

Q. What are the challenges in optimizing synthetic yield, and how can discrepancies with prior studies be resolved?

Yields for piperidine derivatives often vary due to:

- Reaction kinetics : Extended reaction times (e.g., 48 hours) may improve intermediate stability but reduce overall efficiency .

- Catalyst selection : For example, potassium cyanide in methanol can enhance nucleophilic substitution but requires strict temperature control . Discrepancies with literature (e.g., lower yields compared to Taber or Feldman’s methods) may arise from differences in solvent polarity, reagent purity, or workup protocols. Systematic replication of prior conditions (e.g., Janssen’s U.S. Patent 3,141,823) with controlled variables is recommended .

Q. How does the methylsulfonyl group influence the compound’s physicochemical and biological properties?

The methylsulfonyl group enhances:

- Electron-withdrawing effects : Stabilizes adjacent amide bonds, potentially reducing hydrolysis in biological systems .

- Hydrogen-bonding capacity : Improves solubility and target binding affinity compared to non-sulfonylated analogs (e.g., 4-anilidopiperidine derivatives) . Comparative studies with sulfonamide or methylthio analogs (e.g., 4-(methylsulfanyl)phenyl derivatives) suggest that sulfonyl groups increase metabolic stability but may reduce membrane permeability .

Q. What methodologies address contradictory data in piperidine derivative synthesis?

Contradictions in yield or purity can be resolved by:

- Parallel experimentation : Testing multiple reaction conditions (e.g., varying solvents, temperatures) to identify optimal parameters .

- Advanced analytics : Using LC-MS or HPLC to trace byproducts and adjust purification protocols .

- Cross-referencing literature : Comparing results with Feldman’s novel routes (e.g., J. Org. Chem., 1990) to isolate critical variables .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR exploration involves:

- Analog synthesis : Modifying the benzyl (e.g., substituting methylthio with methoxy) or piperidine (e.g., replacing methylsulfonyl with carbonyl) groups .

- Biological assays : Testing analogs for target binding (e.g., opioid receptor affinity) or enzymatic inhibition (e.g., carbonic anhydrase) .

- Computational modeling : Docking studies to predict interactions with biological targets, guided by NMR-derived conformational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.